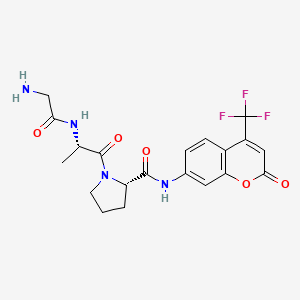
H-Gly-Ala-Pro-AFC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Gly-Ala-Pro-AFC is a useful research compound. Its molecular formula is C20H21F3N4O5 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Research Applications
H-Gly-Ala-Pro-AFC is primarily utilized in the study of enzymatic activity involving prolyl-specific peptidases. The compound is particularly valuable for:
- Fluorescent Assays : As a substrate for DPP IV and other proline-specific endopeptidases, this compound emits fluorescence upon cleavage, allowing for real-time monitoring of enzyme activity. The fluorescence characteristics (Abs/Em = 380/500 nm) make it suitable for high-throughput screening applications in drug discovery and enzyme kinetics studies .
- Characterization of Enzyme Specificity : The compound has been employed to elucidate the specificity of various peptidases, including fibroblast activation protein (FAP). Studies have shown that modifications to the peptide sequence can enhance substrate specificity and enzyme kinetics, aiding in the development of selective inhibitors .
Diagnostic Applications
The utility of this compound extends into clinical diagnostics:
- Disease Biomarkers : Elevated levels of DPP IV activity have been associated with several pathologies, including diabetes and liver cirrhosis. This compound-based assays can quantify DPP IV activity in serum samples, providing insights into disease states and potential therapeutic responses .
- Pharmacodynamic Studies : The compound is also used to evaluate the pharmacodynamic effects of DPP IV inhibitors in clinical settings. By measuring changes in fluorescence intensity before and after treatment with inhibitors, researchers can assess the efficacy of new drugs targeting DPP IV .
Therapeutic Development
This compound has implications in the development of therapeutic agents:
- Inhibitor Design : The understanding gained from studies using this compound can inform the design of selective DPP IV inhibitors. These inhibitors are crucial in managing conditions like type 2 diabetes by modulating insulin secretion and glucose metabolism .
- Targeted Drug Delivery : Research is ongoing into coupling this compound with drug molecules to create targeted therapies that can be activated by specific peptidases, enhancing drug efficacy while minimizing side effects .
Data Tables
The following tables summarize key findings related to this compound applications:
Table 1: Enzymatic Activity Assays Using this compound
| Enzyme Type | Activity Measured | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV | Fluorescence Intensity | |
| Fibroblast Activation Protein | Substrate Specificity | |
| Prolyl Endopeptidase | Kinetic Studies |
Table 2: Clinical Relevance of DPP IV Activity
Case Studies
- Fluorescent Assay Development : A study demonstrated the use of this compound in a homogeneous fluorescence assay for measuring FAP activity. The assay showed significant correlation with liver fibrosis markers, highlighting its diagnostic potential in clinical settings .
- Inhibitor Efficacy Testing : In pharmacological studies, this compound was utilized to evaluate the effectiveness of novel DPP IV inhibitors on enzyme activity. Results indicated a marked reduction in fluorescence intensity post-inhibitor treatment, confirming the compound's role in assessing drug efficacy .
Propriétés
Numéro CAS |
219137-81-2 |
|---|---|
Formule moléculaire |
C20H21F3N4O5 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H21F3N4O5/c1-10(25-16(28)9-24)19(31)27-6-2-3-14(27)18(30)26-11-4-5-12-13(20(21,22)23)8-17(29)32-15(12)7-11/h4-5,7-8,10,14H,2-3,6,9,24H2,1H3,(H,25,28)(H,26,30)/t10-,14-/m0/s1 |
Clé InChI |
PPEWSWVSYPTILJ-HZMBPMFUSA-N |
SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)CN |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)CN |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)CN |
Séquence |
GAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















